GSK256066 - 13122-87-7

GSK256066

Catalog Number: EVT-1623453
CAS Number: 13122-87-7
Molecular Formula: C27H26N4O5S
Molecular Weight: 518.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Gsk256066 has been used in trials studying the treatment and diagnostic of SAR, Asthma, Mild Asthma, Allergic Rhinitis, and Seasonal Allergic Rhinitis, among others.
Overview

GSK256066 is a potent and selective inhibitor of phosphodiesterase 4, specifically targeting the phosphodiesterase 4B isoform. This compound is notable for its high affinity and slow-binding kinetics, making it a significant candidate for therapeutic applications, particularly in respiratory diseases such as chronic obstructive pulmonary disease and asthma. GSK256066 is designed for inhalation delivery, which enhances its efficacy while minimizing systemic side effects. Initial studies have demonstrated its ability to inhibit tumor necrosis factor alpha production in various immune cell types, indicating its potential as an anti-inflammatory agent .

Source and Classification

GSK256066 was developed by GlaxoSmithKline and falls under the classification of small molecule inhibitors. It is categorized specifically as a phosphodiesterase 4 inhibitor, which is part of a broader class of compounds that target cyclic nucleotide phosphodiesterases. These enzymes play critical roles in cellular signaling pathways by hydrolyzing cyclic adenosine monophosphate and cyclic guanosine monophosphate, thus regulating various physiological processes .

Synthesis Analysis

Methods and Technical Details

The synthesis of GSK256066 involves several steps typical for the development of small molecule inhibitors. The process begins with the selection of appropriate starting materials, followed by a series of chemical reactions including alkylation and condensation. The compound's synthesis has been optimized to achieve high yields and purity.

  1. Starting Materials: The synthesis typically utilizes functionalized aromatic compounds as precursors.
  2. Reactions: Key reactions include:
    • Alkylation: This step introduces alkyl groups to enhance binding affinity.
    • Condensation: This reaction forms the core structure of the molecule.
  3. Purification: Techniques such as column chromatography and recrystallization are employed to isolate GSK256066 from reaction mixtures, ensuring a final product with purity greater than 95% .
Molecular Structure Analysis

Structure and Data

The molecular structure of GSK256066 can be characterized by its unique arrangement of atoms that confer its biological activity. It features a complex arrangement that includes:

  • A central aromatic ring system
  • Functional groups that enhance selectivity for phosphodiesterase 4B
  • Specific stereochemistry that contributes to its binding properties

The detailed molecular formula and structural data are essential for understanding its interaction with biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

GSK256066 participates in various chemical reactions that are critical for its function as an inhibitor:

  1. Binding Interactions: The compound binds to the active site of phosphodiesterase 4B through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.
  2. Inhibition Mechanism: As a slow-binding inhibitor, GSK256066 exhibits a unique kinetic profile where it gradually reaches equilibrium with the enzyme, leading to prolonged inhibition.
  3. Selectivity: Its design allows for selective inhibition over other isoforms of phosphodiesterase, which is crucial for minimizing side effects associated with broader-spectrum inhibitors .
Mechanism of Action

Process and Data

The mechanism of action of GSK256066 involves:

  1. Inhibition of Phosphodiesterase Activity: By binding to phosphodiesterase 4B, GSK256066 prevents the hydrolysis of cyclic adenosine monophosphate, leading to increased levels of this second messenger within cells.
  2. Downstream Effects: Elevated cyclic adenosine monophosphate levels result in reduced inflammatory responses through modulation of various signaling pathways, including those involving tumor necrosis factor alpha and interleukins .
  3. Therapeutic Outcomes: The inhibition leads to improved lung function in patients with chronic obstructive pulmonary disease during clinical trials, showcasing its potential therapeutic benefits .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

GSK256066 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 400 g/mol
  • Solubility: Limited solubility in water; enhanced solubility can be achieved through specific preparation methods.
  • Stability: The compound is stable under ambient conditions but should be stored appropriately to maintain integrity over time.

These properties are crucial for formulation development and effective delivery methods in clinical settings.

Applications

Scientific Uses

GSK256066 has several promising applications in scientific research and clinical practice:

  1. Respiratory Diseases: It is primarily investigated for use in treating chronic obstructive pulmonary disease and asthma due to its anti-inflammatory properties.
  2. Immunology Research: Its ability to modulate immune responses makes it a valuable tool for studying inflammatory pathways.
  3. Potential Repurposing: Research is ongoing into the use of GSK256066 analogs for treating neglected tropical diseases by targeting related phosphodiesterases in pathogens like Trypanosoma brucei .
Introduction to PDE4 Inhibition in Respiratory Pathophysiology

Role of cAMP Signaling in Airway Inflammation and Immune Modulation

Cyclic adenosine monophosphate (cAMP) serves as a critical second messenger regulating inflammatory responses in the respiratory system. Phosphodiesterase 4 (PDE4), the predominant cAMP-hydrolyzing enzyme in immune cells, plays a pivotal role in controlling intracellular cAMP concentrations. Elevated cAMP levels suppress the activation and function of key inflammatory cells involved in asthma and chronic obstructive pulmonary disease (COPD) pathogenesis, including neutrophils, eosinophils, macrophages, and CD4+ T-cells [1] [3]. Mechanistically, cAMP elevation inhibits pro-inflammatory mediator release (e.g., TNF-α, leukotrienes, and reactive oxygen species), reduces cell migration, and promotes anti-inflammatory pathways [1] [4]. In preclinical models, PDE4 inhibition effectively attenuates lipopolysaccharide (LPS)-induced pulmonary neutrophilia, antigen-induced inflammatory cell influx, and inflammatory cytokine production in rodent lungs [1]. The PDE4 enzyme family comprises four subtypes (PDE4A-D) with distinct tissue distributions and functions. PDE4B is particularly significant in inflammatory cells, while PDE4D inhibition has been associated with emesis, presenting a key challenge for therapeutic development [4] [7].

Limitations of Oral PDE4 Inhibitors: Gastrointestinal Toxicity and Systemic Exposure

Despite their anti-inflammatory potential, orally administered PDE4 inhibitors face significant limitations due to mechanism-based side effects. First-generation inhibitors like rolipram exhibited high rates of nausea, vomiting, and headaches, severely limiting their clinical utility [4] [6]. Second-generation agents, including cilomilast and roflumilast, demonstrated improved selectivity but still carried substantial adverse effect burdens. Roflumilast, approved for severe COPD with chronic bronchitis, shows efficacy in reducing exacerbations but causes gastrointestinal disturbances (nausea, diarrhea) in approximately 10-20% of patients and dose-limiting weight loss [5] [6]. These adverse effects stem primarily from non-target exposure, particularly PDE4D inhibition in the brainstem (vomiting center) and gastrointestinal tract [4] [7]. Furthermore, chronic preclinical toxicology studies identified mesenteric vasculitis as a concerning toxicity in rodents, contributing to a narrow therapeutic index that restricts dosing below levels required for maximal anti-inflammatory efficacy [1] [7]. Systemic exposure after oral administration also increases risks for drug interactions and contraindications in comorbid patients.

Rationale for Inhaled PDE4 Inhibition: Target Localization and Therapeutic Index Optimization

Inhaled delivery offers a promising strategy to overcome the limitations of oral PDE4 inhibitors by maximizing lung exposure while minimizing systemic circulation. The rationale centers on therapeutic index optimization – achieving sufficient drug concentrations at the primary site of inflammation (airways and lung parenchyma) while keeping plasma levels low enough to avoid off-target effects [1] [7] [9]. This approach is well-established for other respiratory therapeutics like corticosteroids (e.g., fluticasone) and long-acting beta-agonists (e.g., salmeterol). For PDE4 inhibitors, high topical potency is paramount to ensure robust enzyme inhibition within the lung after inhalation of typically small doses (micrograms). Designing molecules with high intrinsic PDE4 affinity, low oral bioavailability, and/or rapid systemic clearance further enhances pulmonary selectivity [7] [9]. GSK256066 emerged from this rationale as a compound specifically engineered for inhalation, boasting exceptional PDE4 affinity and selectivity to leverage the benefits of localized delivery [1] [7].

Properties

CAS Number

13122-87-7

Product Name

GSK256066

IUPAC Name

6-[3-(dimethylcarbamoyl)phenyl]sulfonyl-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide

Molecular Formula

C27H26N4O5S

Molecular Weight

518.6 g/mol

InChI

InChI=1S/C27H26N4O5S/c1-16-11-21(37(34,35)20-10-5-7-17(12-20)27(33)31(2)3)14-22-24(16)29-15-23(26(28)32)25(22)30-18-8-6-9-19(13-18)36-4/h5-15H,1-4H3,(H2,28,32)(H,29,30)

InChI Key

JFHROPTYMMSOLG-UHFFFAOYSA-N

SMILES

CC1=CC(=CC2=C(C(=CN=C12)C(=O)N)NC3=CC(=CC=C3)OC)S(=O)(=O)C4=CC=CC(=C4)C(=O)N(C)C

Synonyms

6-((3-((dimethylamino)carbonyl)phenyl)sulfonyl)-8-methyl-4-((3-methyloxyphenyl)amino)-3-quinolinecarboxamide
GSK 256066
GSK-256066
GSK256066

Canonical SMILES

CC1=CC(=CC2=C(C(=CN=C12)C(=O)N)NC3=CC(=CC=C3)OC)S(=O)(=O)C4=CC=CC(=C4)C(=O)N(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.